molecular formula C28H25NO6 B2969195 8-(3,4-Dimethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866809-38-3

8-(3,4-Dimethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No. B2969195
CAS RN: 866809-38-3
M. Wt: 471.509
InChI Key: IXXVLWTVOXDWID-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of biological activities and are part of many therapeutic drugs .

Scientific Research Applications

Synthesis Methodologies

One study describes a facile synthesis of 9,10-Dimethoxybenzo[6,7]- ox-epino[3,4- b ]quinolin-13(6 H )-one and its derivatives , emphasizing an efficient method through intramolecular Friedel-Crafts acylation reactions. This novel synthetic route offers good yields and an environmentally friendly character, suggesting potential for creating diverse quinoline libraries (Dingqiao Yang et al., 2013).

Another study explores the synthesis and theoretical study on 5,6-dimethoxy-2,3-dihydro- 7H-dibenzo[de,h]quinolin-7-one , detailing cyclization methods and theoretical calculations to understand chemical reactivities and product formation. This research offers insights into the synthesis and properties of quinolinone derivatives (E. Sobarzo-Sánchez et al., 2006).

Potential Applications

A notable application is in the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines , where photocyclization and other reactions were employed to prepare compounds with potential biological activities. The methodology and resulting compounds indicate the versatility of quinoline derivatives in synthesizing novel chemical entities (J. Stuart et al., 1987).

Anti-inflammatory and antibacterial properties have also been a focal point of research, as seen in a study on 9-aryl-6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinolines . This research underscores the pharmaceutical potential of quinoline derivatives, highlighting their efficacy in treating specific conditions (Adaboina Srilekha et al., 2022).

properties

IUPAC Name

8-(3,4-dimethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO6/c1-17-5-4-6-18(11-17)15-29-16-21(27(30)19-7-8-23(32-2)24(12-19)33-3)28(31)20-13-25-26(14-22(20)29)35-10-9-34-25/h4-8,11-14,16H,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXVLWTVOXDWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-Dimethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

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